molecular formula C20H19NO2S B2709415 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cinnamamide CAS No. 2035004-40-9

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cinnamamide

Cat. No. B2709415
CAS RN: 2035004-40-9
M. Wt: 337.44
InChI Key: SRUWFESMBNDQIN-VAWYXSNFSA-N
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Description

Benzo[b]thiophene is a polycyclic aromatic compound and is a fusion of benzene and thiophene rings . It’s used as a building block in organic synthesis and has been found in various pharmaceutical compounds .


Synthesis Analysis

Benzothiophene derivatives can be synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . For example, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .


Molecular Structure Analysis

The solid-state structure of similar compounds has been determined by single-crystal X-ray diffraction . The structure often reveals interesting features, such as a four-coordinated dimethylboryl centre .


Chemical Reactions Analysis

Pd-catalyzed coupling reactions like the Sonogashira coupling reaction are very useful tools for the formation of new carbon–carbon bonds under mild reaction conditions . Terminal alkynes have a very critical role in Sonogashira coupling reaction .


Physical And Chemical Properties Analysis

All compounds displayed major absorption bands that were assigned to π–π* transitions involving the ppy and btp moieties, as well as weak intramolecular charge-transfer (ICT) transitions between the o -carboranes and their aryl groups .

Scientific Research Applications

Fungicidal Activity

This compound has been used in the design and synthesis of new N-(thiophen-2-yl) nicotinamide derivatives . These derivatives have shown excellent fungicidal activities against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) . In fact, some compounds exhibited higher fungicidal activities than both diflumetorim and flumorph .

Antibacterial Activity

Benzothiophene derivatives, including this compound, have been tested for their antimicrobial properties . Some of these compounds displayed high antibacterial activity against Staphylococcus aureus , a dangerous pathogenic bacterium.

Antifungal Activity

Some benzothiophene derivatives, including this compound, have shown potential to be used as antifungal agents against current fungal diseases .

Antioxidant Capacity

Certain benzothiophene derivatives, including this compound, have shown high antioxidant capacities . In fact, some of these compounds have antioxidant capacities that surpass the universally accepted reference of trolox .

Drug Discovery and Development

Heteroaromatic compounds, including benzothiophenes and thiophenes, have very important roles in the discovery and development of new drug candidates due to their biological and pharmacological properties . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs .

Inhibitors of Lipid Peroxidation

Heteroaromatic compounds, including this compound, are known as strong inhibitors of lipid peroxidation .

Mechanism of Action

While the mechanism of action for the specific compound you’re asking about isn’t available, similar compounds have shown various biological activities. For example, some benzothiophene derivatives have shown high antibacterial activities against S. aureus ATCC 25923 .

properties

IUPAC Name

(E)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S/c1-20(23,18-13-16-9-5-6-10-17(16)24-18)14-21-19(22)12-11-15-7-3-2-4-8-15/h2-13,23H,14H2,1H3,(H,21,22)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUWFESMBNDQIN-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=CC=CC=C1)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CC=CC=C1)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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